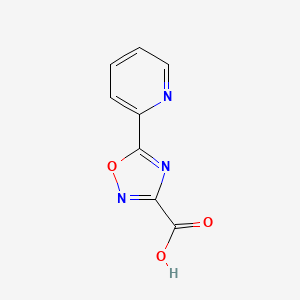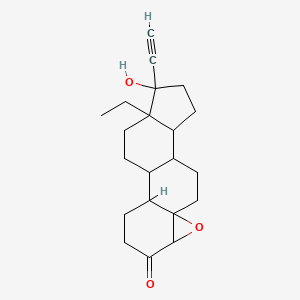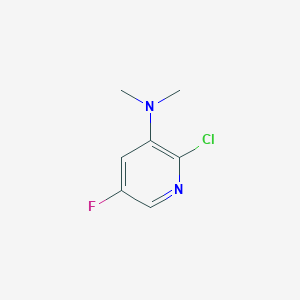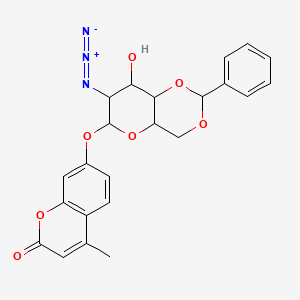
H-Gly-gly-gly-gly-ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-gly-gly-gly-ala-OH is a pentapeptide composed of four glycine (Gly) residues followed by one alanine (Ala) residue Peptides like this one are short chains of amino acids linked by peptide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-gly-gly-gly-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-gly-gly-gly-ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically with proteases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Achieved through peptide synthesis techniques, where specific amino acids are replaced during the synthesis process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids .
Aplicaciones Científicas De Investigación
H-Gly-gly-gly-gly-ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of H-Gly-gly-gly-gly-ala-OH involves its interaction with specific molecular targets, such as enzymes. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where peptide bonds are cleaved. This interaction is crucial for understanding enzyme specificity and activity .
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-gly-gly-gly-gly-OH: A pentapeptide with five glycine residues.
H-Ala-ala-ala-ala-ala-OH: A pentapeptide with five alanine residues.
H-Gly-ala-gly-ala-gly-OH: A pentapeptide with alternating glycine and alanine residues.
Uniqueness
H-Gly-gly-gly-gly-ala-OH is unique due to its specific sequence of four glycine residues followed by one alanine residue. This sequence imparts distinct structural and functional properties, making it valuable for studying peptide interactions and enzyme specificity .
Propiedades
Fórmula molecular |
C11H19N5O6 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N5O6/c1-6(11(21)22)16-10(20)5-15-9(19)4-14-8(18)3-13-7(17)2-12/h6H,2-5,12H2,1H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-/m0/s1 |
Clave InChI |
NXVQLROTKQDHIA-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
SMILES canónico |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)



![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)


![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)


![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

